molecular formula C20H20O4 B1196813 5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole

5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole

Cat. No.: B1196813
M. Wt: 324.4 g/mol
InChI Key: DMMQXURQRMNSBM-CWTRNNRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole involves several steps. One common method includes the use of starting materials such as 3-methyl-2,3-dihydro-1-benzofuran and 1,3-benzodioxole. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole is unique due to its specific stereochemistry and the presence of both benzofuran and benzodioxole moieties. This combination of features contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

5-[(2R,3R)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/t12-,19-/m1/s1

InChI Key

DMMQXURQRMNSBM-CWTRNNRKSA-N

Isomeric SMILES

CC=CC1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4

Synonyms

licarin B

Origin of Product

United States

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